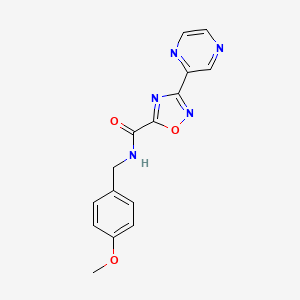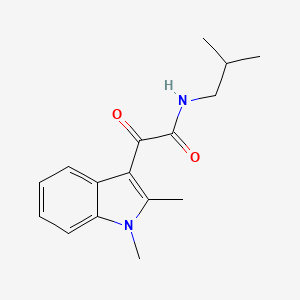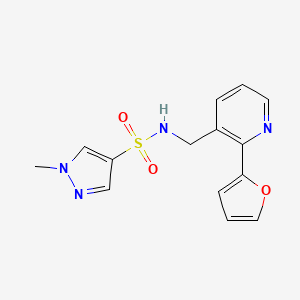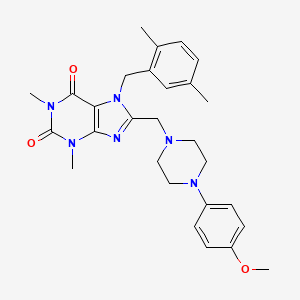![molecular formula C17H15N3O2S2 B2465848 (E)-2-(2-cyano-3-(thiophen-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 301338-50-1](/img/structure/B2465848.png)
(E)-2-(2-cyano-3-(thiophen-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-2-(2-cyano-3-(thiophen-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a useful research compound. Its molecular formula is C17H15N3O2S2 and its molecular weight is 357.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Occurrence, Toxicity, and Biodegradation of Thiophene Derivatives
Thiophene derivatives, including the mentioned compound, play a significant role in the context of petroleum and fossil fuels. They form a considerable part of organosulfur compounds in these substances. Studies have primarily focused on Dibenzothiophene (DBT) as a model compound in biodegradation studies. However, the fate of other organosulfur compounds, including variants of thiophene, in petroleum-contaminated environments has been relatively understudied. Recent research has highlighted the existence of polar sulfur-containing metabolites that were previously undetected, emphasizing the need for further study in this area (Kropp & Fedorak, 1998).
Structure-Activity Relationships in Thiophene Derivatives
Thiophene derivatives exhibit a broad spectrum of molecular structures and therapeutic properties. However, the structure-activity relationships of these compounds have been extensively reviewed, revealing no consistent pattern of activity. The replacement of the thiophene ring with various aromatic rings does not result in a consistent superiority of any molecular structures, indicating the complexity and the need for tailored approaches in the utilization of these compounds for specific therapeutic purposes (Drehsen & Engel, 1983).
Potential Carcinogenicity of Thiophene Analogues
The replacement of aromatic rings in biologically active molecules with thiophene rings has been studied, especially in the context of understanding the carcinogenic potential of such compounds. The thiophene analogues of certain carcinogens have been synthesized and evaluated for potential carcinogenicity, providing insights into the chemical and biological behaviors of these compounds. This research emphasizes the importance of in-depth studies to ascertain the potential health risks associated with these compounds (Ashby et al., 1978).
Bioactivities and Applications of Thiophene Derivatives
Thiophene derivatives are present in a variety of natural and synthetic compounds with valuable bioactivities. These compounds have applications in medicinal chemistry, including antimicrobial, anticancer, antiparasitic, anti-inflammatory, and antihypertensive activities. Their applications are not limited to pharmaceuticals but extend to organic materials, agrochemicals, flavors, and dyes due to their diverse properties and functionalities. The synthesis and potential applications of these derivatives have garnered significant attention, indicating their importance across multiple industries (Xuan, 2020).
特性
IUPAC Name |
2-[[(E)-2-cyano-3-thiophen-2-ylprop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S2/c18-9-10(8-11-4-3-7-23-11)16(22)20-17-14(15(19)21)12-5-1-2-6-13(12)24-17/h3-4,7-8H,1-2,5-6H2,(H2,19,21)(H,20,22)/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDSPISUGFAIXPV-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C(=CC3=CC=CS3)C#N)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)/C(=C/C3=CC=CS3)/C#N)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-(4-ethoxyphenyl)-4-oxo-N-phenethyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2465766.png)

![2-({1-[(4-Hydroxyoxan-4-yl)methyl]piperidin-4-yl}methyl)-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2465769.png)

![1-[(2,5-Dimethylphenyl)methyl]-3-(4-fluorophenyl)sulfonyl-6,7-dimethoxyquinolin-4-one](/img/structure/B2465773.png)


![N-{3-[1-butanoyl-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2465780.png)


![Ethyl 2-({[(7-methoxy-4-methylquinolin-2-yl)sulfanyl]acetyl}amino)-4-phenylthiophene-3-carboxylate](/img/structure/B2465783.png)


